molecular formula C11H18O2 B12676242 Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate CAS No. 72903-06-1

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate

Cat. No.: B12676242
CAS No.: 72903-06-1
M. Wt: 182.26 g/mol
InChI Key: WDZYJGQARPJWOY-UHFFFAOYSA-N
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Description

Syn-1,5-dimethylbicyclo(321)oct-8-yl formate is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate typically involves the reaction of 1,5-dimethylbicyclo(3.2.1)oct-8-ene with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formate ester to alcohols or other reduced forms.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate involves its interaction with specific molecular targets. The formate ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions or chemical transformations that modulate its effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylbicyclo(3.2.1)oct-8-yl acetate: Similar in structure but with an acetate group instead of a formate group.

    8-Azabicyclo(3.2.1)octane derivatives: These compounds share a similar bicyclic core but differ in functional groups and applications.

Uniqueness

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate is unique due to its specific formate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

72903-06-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate

InChI

InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3

InChI Key

WDZYJGQARPJWOY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1OC=O)(CC2)C

Origin of Product

United States

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